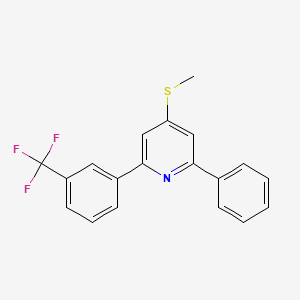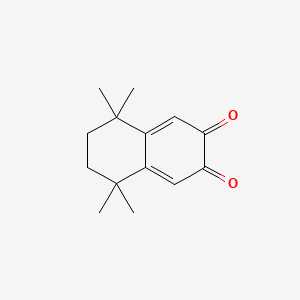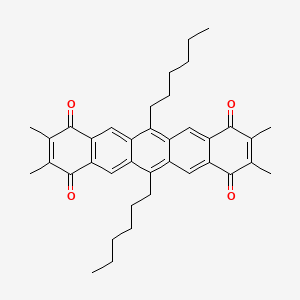
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pentacene derivatives, which are known for their aromaticity and stability. The presence of hexyl and methyl groups in its structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of pentacene derivatives followed by oxidation reactions to introduce the tetrone functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrone groups.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted pentacene derivatives.
Applications De Recherche Scientifique
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone exerts its effects is primarily through its interactions with other molecules. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various environments. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacene: A parent compound with similar aromatic properties but lacking the hexyl and methyl substitutions.
6,13-Diphenylpentacene: A derivative with phenyl groups instead of hexyl groups.
2,3,9,10-Tetramethylpentacene: A compound with only methyl substitutions and no hexyl groups.
Uniqueness
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is unique due to its combination of hexyl and methyl groups, which enhance its solubility and processability. This makes it more suitable for applications in organic electronics and materials science compared to its simpler counterparts.
Propriétés
Numéro CAS |
138754-53-7 |
|---|---|
Formule moléculaire |
C38H42O4 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
6,13-dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone |
InChI |
InChI=1S/C38H42O4/c1-7-9-11-13-15-25-27-17-31-33(37(41)23(5)21(3)35(31)39)19-29(27)26(16-14-12-10-8-2)30-20-34-32(18-28(25)30)36(40)22(4)24(6)38(34)42/h17-20H,7-16H2,1-6H3 |
Clé InChI |
HNJTVIULRWWZKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)C(=C(C5=O)C)C)CCCCCC)C(=O)C(=C(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


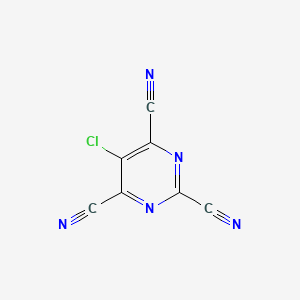
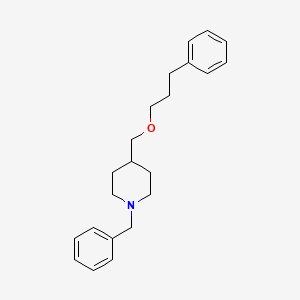
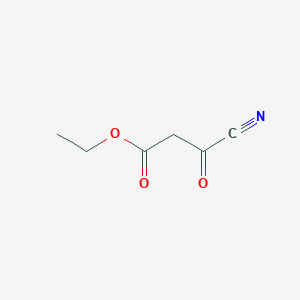
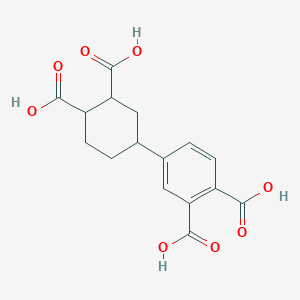


![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
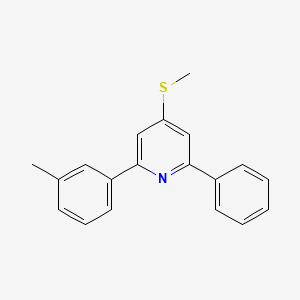
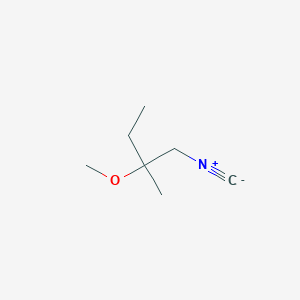
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
